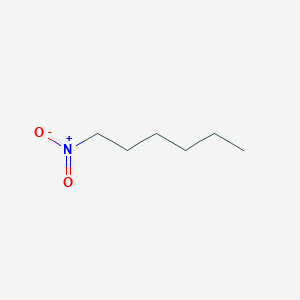
6-Amino-5-(N-formyl-N-methyl)-3-methyluracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (6-AFMU) is an organic compound belonging to the class of heterocyclic compounds. It is also known as aminofurazan and is commonly used in scientific research due to its unique properties. 6-AFMU has a wide range of applications in various fields, such as medicine, biochemistry, and pharmacology. It is a versatile compound that has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Aplicaciones Científicas De Investigación
Potential Applications in Drug Research
Compounds with similar structures or functionalities have been studied for their potential in drug development and therapeutic applications. For example, fluorinated pyrimidines, including 5-fluorouracil, are extensively used in cancer treatment. These compounds' synthetic routes, including incorporation of isotopes for studying metabolism and biodistribution, highlight the chemical versatility and potential therapeutic applications of pyrimidine derivatives. This suggests that 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil could be investigated for similar applications, particularly in understanding its bioactivity and role in novel therapeutic approaches (Gmeiner, 2020).
Role in Nucleic Acid Chemistry
The study of nucleic acid bases' tautomerism, including uracil derivatives, provides critical insights into genetic mutations and DNA/RNA structural dynamics. Research in this area could explore how modifications, such as those present in this compound, impact the stability, tautomeric preferences, and biological implications of nucleic acids. This has profound implications for understanding genetic information processing and could inform the design of nucleotide analogues with specific biological functions (Person et al., 1989).
Application in Material Science
Pyrimidine derivatives have been explored for their potential in materials science, particularly in the development of fluorescent chemosensors. The chemical versatility of pyrimidine allows for the synthesis of compounds capable of detecting various analytes with high selectivity and sensitivity. This suggests that this compound could be functionalized or incorporated into chemosensors for specific biological or chemical detection applications (Roy, 2021).
Insights from Metabolism and Toxicology Studies
Understanding the metabolism, pharmacokinetics, and toxicological profile of compounds is essential for their safe and effective application. Studies on similar compounds, such as acrylamide and its derivatives, offer valuable lessons on the metabolic pathways, potential toxicological effects, and strategies for mitigating risks associated with exposure. Such research can inform safety assessments and regulatory considerations for the use of this compound in pharmaceuticals, food science, or chemical industries (Friedman, 2003).
Propiedades
IUPAC Name |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-methylformamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-10(3-12)4-5(8)9-7(14)11(2)6(4)13/h3H,8H2,1-2H3,(H,9,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFROSSUTOOOGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)N(C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399487 |
Source


|
| Record name | AB-323/25048036 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55782-76-8 |
Source


|
| Record name | AB-323/25048036 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)






![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)





